5-Amino-2-methylpentanoic acid hydrochloride chemical properties
5-Amino-2-methylpentanoic acid hydrochloride chemical properties
An In-depth Technical Guide to 5-Amino-2-methylpentanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Amino-2-methylpentanoic acid hydrochloride is a non-proteinogenic amino acid derivative that serves as a valuable building block in modern medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a primary amine and a carboxylic acid on a methylated aliphatic scaffold, makes it a versatile intermediate for synthesizing more complex molecules and libraries of compounds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its anticipated spectroscopic profile, and its potential applications in pharmaceutical development, contextualized with insights for researchers in the field.
Introduction: The Role of Modified Amino Acids in Drug Design
The therapeutic landscape is continually evolving, with a persistent demand for novel chemical entities that exhibit improved potency, selectivity, and pharmacokinetic profiles. Non-canonical amino acids, such as 5-Amino-2-methylpentanoic acid, represent a critical class of building blocks that introduce structural diversity beyond the 20 proteinogenic amino acids.[1] Incorporating such scaffolds can impart unique conformational constraints, alter lipophilicity, and provide new vectors for interacting with biological targets. The hydrochloride salt form of this particular amino acid enhances its aqueous solubility and stability, making it more amenable to handling and use in various synthetic protocols compared to its free base.[2][3] Its structural motifs are found in precursors to sophisticated pharmaceuticals, highlighting its relevance for professionals engaged in the synthesis of novel therapeutics.[4][5]
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is fundamental to all subsequent research and development.
Identifiers
-
IUPAC Name: 5-amino-2-methylpentanoic acid;hydrochloride[6]
-
Synonyms: 5-amino-2-methyl-pentanoic acid hydrochloride, CS-0224463[6][9]
Molecular Structure
The structure consists of a five-carbon pentanoic acid backbone. A methyl group is located at the alpha-position (C2) relative to the carboxyl group, and a primary amino group is at the terminal position (C5). The hydrochloride salt is formed by the protonation of the primary amine.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Methodology (Self-Validating Protocol)
-
Reductive Amination:
-
To a solution of ethyl 2-methyl-5-oxopentanoate in methanol (MeOH), add ammonium acetate (NH₄OAc, ~5-10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC or GC-MS, observing the disappearance of the starting ketone.
-
Cool the reaction to 0°C and add sodium cyanoborohydride (NaBH₃CN, ~1.5-2 equivalents) portion-wise. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine over the ketone, preventing side reactions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with dilute HCl, perform a standard aqueous workup, and extract the product ester. Purify via column chromatography.
-
-
Ester Hydrolysis (Saponification):
-
Dissolve the purified ethyl 5-amino-2-methylpentanoate intermediate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, ~2-3 equivalents) and stir at room temperature until TLC analysis confirms the complete consumption of the ester. Trustworthiness: LiOH is effective for saponification and typically results in clean conversions with minimal side products.
-
Acidify the reaction mixture to a pH of ~6-7 with aqueous HCl to neutralize the carboxylate. The free-base amino acid may be isolated at this stage if desired.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude free-base amino acid in a minimal amount of a suitable solvent like methanol or isopropanol.
-
Add a stoichiometric amount (1.0-1.1 equivalents) of a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring.
-
The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
-
Biological Context and Potential Applications
While 5-Amino-2-methylpentanoic acid hydrochloride itself does not have widely reported direct biological activity, its value lies in its role as a sophisticated chemical building block.
-
Scaffold for Drug Candidates: Its structure is an analogue of amino acids used in the synthesis of potent enzyme inhibitors. For example, related aminopentanoic acid derivatives are key components of Neprilysin (NEP) inhibitors, a class of drugs used to treat heart failure. [4]The methyl group provides a stereocenter and a point of steric differentiation that can be crucial for optimizing binding affinity and selectivity to a target enzyme's active site.
-
Prodrug Development: Amino acids are frequently used as promoieties to improve the pharmaceutical properties of parent drugs. [1]The primary amine of this molecule can be coupled to a drug containing a carboxylic acid, potentially improving its absorption via amino acid transporters in the gastrointestinal tract. [1]
-
Peptidomimetics and Library Synthesis: This compound can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against proteolytic degradation. The unique side chain can explore different chemical space compared to natural amino acids, making it a valuable component for generating diverse compound libraries for high-throughput screening.
Safety and Handling
As a research chemical, proper handling is essential to ensure laboratory safety.
-
GHS Hazard Classification:
-
Pictogram: GHS07 (Warning) [9] * Hazard Statements:
-
H315: Causes skin irritation. [6] * H319: Causes serious eye irritation. [6] * H335: May cause respiratory irritation. [6] * Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [6]
-
-
-
Recommendations:
-
Handle in a well-ventilated fume hood.
-
Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Conclusion
5-Amino-2-methylpentanoic acid hydrochloride is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its defined structure, predictable chemical reactivity, and enhanced solubility make it a reliable building block for constructing novel molecular architectures. While direct biological data is sparse, its structural relationship to components of clinically significant drugs provides a strong rationale for its inclusion in synthetic programs targeting a range of therapeutic areas. By understanding its fundamental properties and synthetic accessibility, researchers can effectively leverage this compound to advance the frontiers of medicinal chemistry.
References
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 19904999, 5-Amino-2-methylpentanoic acid. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031580). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71757391, 5-Amino-2-methylpentanoic acid hydrochloride. [Link]
-
Chongqing Chemdad Co., Ltd. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid. [Link]
- Google Patents. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
-
PhytoBank. 1H NMR Spectrum (PHY0086543). [Link]
-
PubMed. Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 55284073, (S)-5-Amino-2-methylpentanoic acid. [Link]
-
precisionFDA. 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-. [Link]
-
Santos, C., et al. (2019). Amino Acids in the Development of Prodrugs. MDPI. [Link]
-
MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 138, 5-Aminovaleric acid. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buy Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride | 878497-58-6 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google Patents [patents.google.com]
- 5. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid | 1012341-50-2 [chemicalbook.com]
- 6. 5-Amino-2-methylpentanoic acid hydrochloride | C6H14ClNO2 | CID 71757391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. theclinivex.com [theclinivex.com]
- 8. biosynth.com [biosynth.com]
- 9. chemscene.com [chemscene.com]
